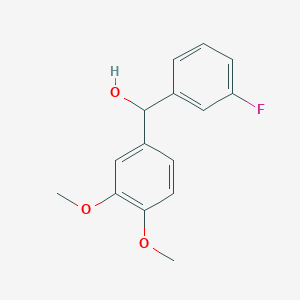

3-Fluoro-3',4'-dimethoxybenzhydrol

Description

Contextualization of Benzhydrol Derivatives in Synthetic Organic Chemistry

Benzhydrol, also known as diphenylmethanol, and its derivatives are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to two phenyl rings. sarchemlabs.comwikipedia.org This structural motif serves as a versatile intermediate in organic synthesis. sarchemlabs.com The reactivity of the hydroxyl group, coupled with the stability of the diarylmethyl scaffold, makes benzhydrols valuable precursors for a wide array of more complex molecules. sarchemlabs.com

Historically, benzhydrol derivatives have been instrumental in the synthesis of various pharmaceuticals, including antihistamines and central nervous system drugs. wikipedia.orgsarchemlabs.com Their utility also extends to the fragrance industry, where they can act as fixatives, and in the development of agrochemicals. wikipedia.orgechemi.com The synthesis of benzhydrols can be achieved through several methods, such as the Grignard reaction between a phenylmagnesium halide and a benzaldehyde, or the reduction of the corresponding benzophenone (B1666685). wikipedia.org The continuous development of more efficient and selective synthetic methods, including asymmetric hydrogenation, highlights the ongoing importance of this class of compounds in modern organic chemistry. researchgate.net

Significance of Fluorine and Dimethoxy Substituents in Molecular Design

The introduction of specific substituents onto a core molecular structure is a fundamental strategy in medicinal chemistry and materials science to modulate a compound's properties. The presence of a fluorine atom and two methoxy (B1213986) groups in 3-Fluoro-3',4'-dimethoxybenzhydrol is of particular significance.

Fluorine: The substitution of hydrogen with fluorine is a widely used tactic in drug design. tandfonline.com Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties. tandfonline.comchemxyne.comnih.gov Key effects include:

Enhanced Metabolic Stability: The carbon-fluorine bond is strong, making it resistant to metabolic cleavage, which can increase a drug's half-life. chemxyne.comacs.org

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, enhancing binding affinity. tandfonline.comchemxyne.com

Modulated Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity, affecting its ability to cross cell membranes. chemxyne.comacs.org

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can modify the pKa of nearby functional groups. acs.org

PET Imaging: The isotope ¹⁸F is a positron emitter, making it a valuable tool for use in Positron Emission Tomography (PET) imaging for diagnostic purposes. chemxyne.comnih.gov

Dimethoxy Groups: Methoxy groups (-OCH₃) are also common substituents in biologically active molecules. Their influence stems from their electronic and steric properties. They can:

Influence Biological Activity: The presence and position of methoxy groups can be crucial for a compound's interaction with its biological target. For instance, studies on dimethoxy-substituted amphetamine derivatives have shown their role as potent serotonin (B10506) 5HT₂ receptor agonists. nih.gov

Participate in Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction in molecular recognition processes. mdpi.com

Modulate Solubility and Lipophilicity: Methoxy groups can impact a compound's solubility and its distribution between aqueous and lipid environments.

Overview of Research Trajectories for Aryl-Fluorinated and Alkoxy-Substituted Benzhydrols

The research into aryl-fluorinated and alkoxy-substituted benzhydrols is driven by the potential to create novel compounds with fine-tuned properties for various applications. The synthetic strategies to access these molecules are a key area of investigation. Multi-step syntheses involving electrophilic aromatic substitution and functional group interconversions are common approaches to introduce fluorine and methoxy groups at specific positions on the benzene (B151609) rings. youtube.comyoutube.com

Research in this area often focuses on:

Development of Novel Synthetic Routes: Creating efficient and selective methods to synthesize asymmetrically substituted benzhydrols is a significant challenge. This includes the development of new catalysts and reaction conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the position and number of fluorine and alkoxy substituents allows researchers to understand how these changes affect the molecule's properties. This is a cornerstone of rational drug design. acs.orgnih.gov

Exploration of Biological Activity: Given the prevalence of the benzhydrol scaffold and the proven impact of fluorine and methoxy groups in bioactive molecules, a major research trajectory is the screening of these compounds for various biological activities, such as antimicrobial or anticancer effects. derpharmachemica.comresearchgate.netmdpi.com For example, studies on substituted flavones, which share some structural similarities, have demonstrated that methoxy and fluoro substitutions can significantly influence their activity in reversing multidrug resistance in cancer cells. nih.gov

The compound this compound sits (B43327) at the intersection of these research interests. Its specific substitution pattern makes it a valuable candidate for further investigation into its chemical properties and potential applications, contributing to the broader understanding of how functional group modifications can be used to design molecules with desired characteristics.

Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Benzhydrol (Diphenylmethanol) |

| 3-Fluoro-4-methoxybenzaldehyde |

| Phenylmagnesium bromide |

| Benzaldehyde |

| Benzophenone |

| 4-Methyl-2,5-dimethoxy-amphetamine (DOM) |

| 4-Iodo-2,5-dimethoxy-amphetamine (DOI) |

| 4-Chloro-2,5-dimethoxy-amphetamine (DOC) |

| 4-Bromo-2,5-dimethoxy-amphetamine (DOB) |

| 4-Bromo-2,5-dimethoxy-methamphetamine (MDOB) |

| 2,4,5-Trimethoxy-amphetamine (TMA-2) |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) |

| 3',4',7-Trimethoxyflavone (TMF) |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) |

| 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF) |

| 3-Chloro-3',4'-dimethoxybenzhydrol |

| 3-Fluoro-4-methoxyphenylboronic acid |

| 3-Fluoro-4-methoxythiophenol |

| 3-Hydroxy-3',4'-dimethoxyflavone |

| 2-Fluoro-3,4-dimethoxybenzaldehyde |

| 4-Fluoro-3-phenoxybenzaldehyde |

| 3-Fluoro-4-methoxybenzoyl chloride |

| N,N-Dimethyltryptamine (DMT) |

| O-Acetylpsilocin (4-AcO-DMT) |

| Psilocybin (4-PO-DMT) |

| Psilocin (4-HO-DMT) |

| O-Methylbufotenin (5-MeO-DMT) |

| Bufotenin (5-HO-DMT) |

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCJFUWUBOQTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)F)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374579 | |

| Record name | 3-Fluoro-3',4'-dimethoxybenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844683-67-6 | |

| Record name | α-(3-Fluorophenyl)-3,4-dimethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844683-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-3',4'-dimethoxybenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Fluoro 3 ,4 Dimethoxybenzhydrol

Oxidation Reactions to Corresponding Benzophenones

The oxidation of benzhydrols to their corresponding benzophenones is a fundamental transformation in organic synthesis. For 3-fluoro-3',4'-dimethoxybenzhydrol, this conversion can be achieved using a variety of oxidizing agents. The general reaction involves the removal of the hydrogen atom from the benzylic carbon and the hydrogen from the hydroxyl group.

Commonly employed oxidizing agents for this transformation include chromium (VI) reagents, such as chromic acid, pyridinium chlorochromate (PCC), and triethylammonium chlorochromate (TriEACC). researchgate.netutmb.edu The reaction with TriEACC in a non-aqueous solvent like dimethylsulfoxide (DMSO) typically proceeds under pseudo-first-order conditions and is catalyzed by hydrogen ions, leading to the formation of the corresponding benzophenone (B1666685). researchgate.net The presence of electron-donating groups on the aromatic rings generally increases the reaction rate, a principle that applies to the dimethoxy-substituted ring of the target molecule. Conversely, the electron-withdrawing nature of the fluorine atom would slightly decrease the rate of oxidation.

Alternative and more environmentally benign methods involve the use of hydrogen peroxide in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), and a co-catalyst like sodium tungstate. ijrat.org This method allows for the selective oxidation of benzhydrol to benzophenone with water as the only byproduct. ijrat.org Microwave-assisted oxidation using polymer-supported chromic acid has also been shown to be an effective method, with temperature being a key parameter influencing the reaction's efficiency. sacredheart.edu

The general mechanism for oxidation with chromic acid involves the formation of a chromate ester intermediate. This is followed by a rate-determining step where a base removes the proton from the benzylic carbon, leading to the elimination of a chromium (IV) species and the formation of the benzophenone. utmb.edu

Table 1: Oxidizing Agents for the Conversion of Benzhydrols to Benzophenones

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Triethylammonium chlorochromate (TriEACC) | DMSO, H+ catalyst | researchgate.net |

| Chromic acid | Aqueous acetic acid | utmb.edu |

| Tetrabutylammonium bromochromate (TBABC) | Acetic acid/water, oxalic acid | orientjchem.org |

| Hydrogen Peroxide/Sodium Tungstate | Phase-transfer catalysis (TBAB) | ijrat.org |

| Polymer-supported Chromic Acid | Dichloromethane (B109758), microwave irradiation | sacredheart.edu |

Reduction Reactions and Diol Formation

While the oxidation of this compound is a common reaction, its reduction is also a chemically significant transformation. The secondary alcohol group is generally stable under many reducing conditions. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with strong reducing agents, the hydroxyl group can be removed to form the corresponding diphenylmethane, 3-fluoro-3',4'-dimethoxydiphenylmethane. This type of over-reduction is often a side reaction in the synthesis of benzhydrols from benzophenones. cmu.edu

The selective reduction of the corresponding benzophenone, 3-fluoro-3',4'-dimethoxybenzophenone, is a primary route to synthesize this compound. This can be achieved with high selectivity using reagents like sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation with specific catalysts, such as ruthenium complexes, which are effective in preventing over-reduction to the diphenylmethane. cmu.edu

Diol formation from a single benzhydrol molecule is not a direct process. However, a related transformation would be the reduction of a diketone to a diol. For instance, the reduction of a 1,2-diketone (a benzil derivative) would yield a vicinal diol. chemistrysteps.com The preparation of diols more commonly involves the dihydroxylation of an alkene. chemistrysteps.com In the context of the benzhydrol structure, a hypothetical pathway to a diol could involve the introduction of a second hydroxyl group onto one of the aromatic rings, which would be a multi-step synthetic sequence rather than a direct reduction.

Nucleophilic Substitution and Derivatization at the Benzylic Carbon

The benzylic carbon of this compound is susceptible to nucleophilic substitution reactions, primarily proceeding through an S\N1-type mechanism. This reactivity is due to the ability of the aromatic rings to stabilize the intermediate benzhydryl carbocation through resonance. libretexts.org

This reactive intermediate can then be attacked by a variety of nucleophiles to afford a range of derivatives. For example, reaction with alcohols will yield ethers, while reaction with thiols will produce thioethers. researchgate.netresearchgate.net The reaction with other arenes, in a Friedel-Crafts-type alkylation, can lead to the formation of triarylmethanes. researchgate.net

The rate of these substitution reactions is highly dependent on the electronic nature of the substituents on the aromatic rings. Electron-donating groups enhance the rate by stabilizing the carbocation intermediate, while electron-withdrawing groups decrease the rate. rsc.orgyale.edu

Table 2: Examples of Nucleophilic Substitution Reactions at the Benzylic Carbon of Benzhydrols

| Nucleophile | Product Type | Catalyst/Conditions | Reference |

| Alcohols (e.g., methanol) | Ethers | Acid catalyst | rsc.org |

| Thiols | Thioethers | Vanadium catalyst, water | researchgate.net |

| Arenes/Heteroarenes | Triarylmethanes | Vanadium catalyst, water | researchgate.net |

| Phenols | C- or O-Alkylated Phenols | Aluminum triflate | researchgate.net |

Electrophilic Aromatic Substitution on the Benzhydrol Core

The two aromatic rings of this compound are subject to electrophilic aromatic substitution (EAS). The position of substitution on each ring is directed by the existing substituents.

On the 3-fluorophenyl ring, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the fluorine atom.

On the 3',4'-dimethoxyphenyl ring, the two methoxy (B1213986) groups are strongly activating and ortho, para-directing. The methoxy group is an electron-donating group through resonance, which significantly increases the electron density of the ring and stabilizes the arenium ion intermediate. In a 3,4-disubstituted pattern, the positions for electrophilic attack are influenced by both methoxy groups. The most likely positions for substitution would be ortho to one of the methoxy groups and para to the other, with steric hindrance also playing a role in the final product distribution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions required for these reactions would need to be carefully controlled to avoid side reactions involving the benzhydrol functional group, such as oxidation or substitution at the benzylic carbon.

Mechanistic Studies of Intramolecular and Intermolecular Reactions

Mechanistic studies of reactions involving benzhydrols provide insight into the electronic effects of substituents and the nature of the transition states.

Oxidation Mechanism: As previously mentioned, the oxidation of benzhydrols by chromic acid proceeds through the formation of a chromate ester. The rate-determining step is the abstraction of the benzylic proton by a base, which can be water or another base present in the reaction mixture. Kinetic studies often show a first-order dependence on both the benzhydrol and the oxidant. utmb.eduorientjchem.org The negative Hammett ρ value for the oxidation of substituted benzhydrols indicates the development of an electron-deficient center in the transition state, consistent with a hydride transfer-like mechanism. researchgate.net

Nucleophilic Substitution Mechanism: The nucleophilic substitution at the benzylic carbon of benzhydrols is predominantly an S\N1 reaction. This is supported by kinetic studies that show a correlation of reaction rates with Hammett σ+ parameters, indicating a significant buildup of positive charge in the transition state. rsc.org The reaction is initiated by the protonation of the hydroxyl group, followed by the rate-determining formation of a resonance-stabilized benzhydryl carbocation. The final step is the rapid trapping of this carbocation by a nucleophile. yale.edu

Electrophilic Aromatic Substitution Mechanism: The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the final step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. The directing effects of the fluoro and methoxy substituents are explained by their ability to stabilize or destabilize the arenium ion intermediate through inductive and resonance effects.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of 3-Fluoro-3',4'-dimethoxybenzhydrol, distinct signals would be expected for each unique proton. The aromatic protons on the 3-fluorophenyl ring and the 3,4-dimethoxyphenyl ring would appear in the downfield region, typically between 6.5 and 8.0 ppm. The presence of the fluorine atom would introduce splitting (coupling) to the adjacent proton signals, providing key information about its position. The two methoxy (B1213986) groups would likely appear as sharp singlets further upfield, around 3.8-4.0 ppm. The benzylic proton (the proton on the carbon connecting the two aromatic rings and the hydroxyl group) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the region of 5.5-6.0 ppm. The hydroxyl proton itself would give a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H (3-fluorophenyl) | 6.8 - 7.4 | m | |

| Aromatic-H (3,4-dimethoxyphenyl) | 6.7 - 7.0 | m | |

| Benzylic-H | ~5.8 | s or d | |

| OCH₃ | ~3.9 | s | |

| OCH₃ | ~3.8 | s | |

| OH | variable | br s |

Note: This is a predicted table based on known values for similar structures and does not represent experimental data.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons would resonate in the range of 110-160 ppm. The carbon atom attached to the fluorine would show a large coupling constant (¹JCF), which is a characteristic feature. The carbons of the methoxy groups would appear around 55-60 ppm, and the benzylic carbon would be observed around 75-85 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | ~162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C | 110 - 150 |

| Benzylic C | ~80 |

| OCH₃ | ~56 |

Note: This is a predicted table based on known values for similar structures and does not represent experimental data.

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be indicative of the fluorine being attached to an aromatic ring. This signal would likely be a multiplet due to coupling with the neighboring aromatic protons.

2D NMR experiments are crucial for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, for instance, linking the benzylic proton to the carbons of both aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would show characteristic absorption bands for the functional groups present in this compound. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy groups would be just below 3000 cm⁻¹. Strong absorptions in the 1000-1300 cm⁻¹ region would be characteristic of the C-O stretching of the alcohol and ether functionalities. The C-F stretch would likely appear as a strong band in the 1100-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (alkoxy) | 2850 - 3000 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (alcohol, ether) | 1000 - 1300 |

| C-F | 1100 - 1250 |

Note: This is a predicted table based on known values for similar structures and does not represent experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula C₁₅H₁₅FO₃. Common fragmentation pathways for benzhydrols include the loss of a water molecule (M-18) and cleavage of the bond between the benzylic carbon and one of the aromatic rings, leading to the formation of stable carbocation fragments. The presence of the fluorine and methoxy substituents would influence the fragmentation pattern, providing additional structural clues.

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Description |

|---|---|---|

| [C₁₅H₁₅FO₃]⁺ | 262.10 | Molecular Ion (M⁺) |

| [C₁₅H₁₃FO₂]⁺ | 244.09 | Loss of H₂O |

| [C₈H₈FO]⁺ | 139.05 | Fragment from cleavage at benzylic position |

| [C₇H₇O₂]⁺ | 123.04 | Fragment from cleavage at benzylic position |

Note: This is a predicted table based on known fragmentation patterns of similar structures and does not represent experimental data.

Computational and Theoretical Studies on 3 Fluoro 3 ,4 Dimethoxybenzhydrol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. acs.orgnrel.gov For 3-Fluoro-3',4'-dimethoxybenzhydrol, these calculations would reveal fundamental properties that govern its reactivity.

The process would begin with geometry optimization, where the molecule's most stable three-dimensional structure is determined by finding the minimum energy conformation. acs.org Using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) would provide a balance of accuracy and computational cost for this organic molecule. nih.gov

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. acs.org

Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map highlights regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

Hypothetical Research Findings:

A DFT study of this compound would likely reveal that the HOMO is primarily localized on the electron-rich 3',4'-dimethoxyphenyl ring, while the LUMO is distributed across the fluorophenyl ring. The fluorine atom, being highly electronegative, would create a region of positive electrostatic potential on the adjacent carbon atom, making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups would be centers of negative potential.

Illustrative Data Table: Calculated Electronic Properties

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Suggests high kinetic stability |

| Dipole Moment | 2.5 D | Indicates a polar molecule |

Molecular Modeling of Conformational Preferences and Stereochemistry

The presence of a rotatable single bond between the two phenyl rings and the central carbinol carbon gives this compound significant conformational flexibility. rsc.orgresearchgate.net Molecular modeling techniques, such as molecular mechanics and molecular dynamics (MD) simulations, can be used to explore the potential energy surface and identify low-energy conformers. nih.govnih.gov

A systematic conformational search would be performed by rotating the dihedral angles associated with the phenyl rings and the hydroxyl group. The energy of each resulting conformation would be calculated to identify the most stable structures. These stable conformers could then be used as starting points for more accurate DFT optimizations.

The central carbon atom in this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). Computational methods can be used to model both enantiomers and calculate their properties. While the electronic energies of enantiomers are identical, their interaction with other chiral molecules or polarized light would differ.

Hypothetical Research Findings:

Conformational analysis would likely show that the most stable conformers are those that minimize steric hindrance between the two bulky aromatic rings. This would likely result in a "gauche" or "anti" arrangement of the rings relative to each other. The orientation of the hydroxyl group would also be critical, with intramolecular hydrogen bonding to the fluorine atom or one of the methoxy oxygen atoms being a possibility in certain conformations.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (F-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Anti) | 180° | 0.00 | 65 |

| 2 (Gauche) | 60° | 0.85 | 30 |

| 3 (Eclipsed) | 0° | 4.50 | 5 |

Simulation of Spectroscopic Parameters for Validation and Prediction

Computational chemistry provides powerful tools for simulating spectroscopic data, which can be used to validate theoretical models against experimental results or to predict spectra for uncharacterized compounds. nih.govmdpi.com

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These calculations, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide a predicted NMR spectrum that can be compared with experimental data to confirm the molecular structure. acs.orgscm.com

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. nih.gov The resulting theoretical IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

Hypothetical Research Findings:

The simulated ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, with the carbon attached to the fluorine atom exhibiting a characteristic large C-F coupling constant. The ¹H NMR spectrum would show signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the benzylic proton. The simulated IR spectrum would feature characteristic peaks for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methoxy groups, C-O stretches of the ether and alcohol functionalities, and a C-F stretch.

Illustrative Data Table: Simulated vs. Hypothetical Experimental Spectroscopic Data

| Parameter | Simulated Value | Hypothetical Experimental Value |

| ¹³C Chemical Shift (C-F) | 162.5 ppm | 163.0 ppm |

| ¹H Chemical Shift (Benzylic H) | 5.8 ppm | 5.7 ppm |

| IR Frequency (O-H stretch) | 3600 cm⁻¹ | 3595 cm⁻¹ |

| IR Frequency (C-F stretch) | 1150 cm⁻¹ | 1148 cm⁻¹ |

Investigation of Reaction Pathways and Transition States

Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. nih.govacs.org This involves locating the transition state (TS) structure for a given reaction, which is the highest energy point along the reaction coordinate. mit.edunumberanalytics.com The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, the mechanism of the oxidation of the benzhydrol to the corresponding benzophenone (B1666685) could be investigated. This would involve modeling the interaction of the benzhydrol with an oxidizing agent and calculating the energies of the reactants, transition state, and products. Similarly, the dehydration of the alcohol to form an alkene could be studied.

Hypothetical Research Findings:

A study of the oxidation of this compound to the corresponding ketone would likely proceed through a transition state where the benzylic C-H bond is partially broken and a new C=O bond is partially formed. The calculated activation energy would provide an estimate of the reaction rate. The presence of the electron-donating dimethoxy groups would likely stabilize the transition state, facilitating the oxidation compared to an unsubstituted benzhydrol.

Illustrative Data Table: Calculated Energetics for a Hypothetical Oxidation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Benzhydrol + Oxidant) | 0.0 |

| Transition State | +15.2 |

| Products (Benzophenone + Reduced Oxidant) | -25.8 |

Exploration of Structural Analogues and Derivatives of 3 Fluoro 3 ,4 Dimethoxybenzhydrol

Systemic Modification of Aromatic Substituents

The functionalization of the aromatic rings of 3-Fluoro-3',4'-dimethoxybenzhydrol opens up a vast chemical space for the exploration of structure-activity relationships. The presence of a fluorine atom on one ring and two methoxy (B1213986) groups on the other provides a unique electronic landscape that can be systematically modified.

The fluorine atom at the 3-position is an electron-withdrawing group, which influences the acidity of the benzylic proton and the reactivity of the aromatic ring towards electrophilic substitution. Modifications could involve the introduction of additional electron-withdrawing groups, such as nitro or trifluoromethyl groups, to further decrease the electron density of the ring. Conversely, the introduction of electron-donating groups, like alkyl or amino groups, could counteract the effect of the fluorine atom.

Stereochemical Aspects of Benzhydrol Derivatives

The central carbon atom of this compound, bonded to four different groups (a hydrogen atom, a hydroxyl group, a 3-fluorophenyl group, and a 3,4-dimethoxyphenyl group), is a chiral center. This chirality gives rise to the existence of two enantiomers, (R)- and (S)-3-Fluoro-3',4'-dimethoxybenzhydrol. The synthesis of enantiomerically pure benzhydrols is a significant area of research, often employing stereoselective methods.

One prominent strategy for achieving enantioselectivity is the asymmetric reduction of the corresponding prochiral benzophenone (B1666685), 3-Fluoro-3',4'-dimethoxybenzophenone. This can be accomplished using chiral reducing agents or catalysts. For instance, the use of chiral oxazaborolidine catalysts, as pioneered by Corey, has been successful in the enantioselective reduction of a variety of ketones.

Another powerful method is the enantioselective addition of an organometallic reagent to an aldehyde. In the context of this compound, this could involve the reaction of a 3-fluorophenyl Grignard reagent with 3,4-dimethoxybenzaldehyde (B141060) in the presence of a chiral ligand. acs.orgresearchgate.net Chiral amino alcohols and their derivatives are often employed as ligands to induce facial selectivity in the addition to the aldehyde, leading to the preferential formation of one enantiomer. acs.orgresearchgate.net The effectiveness of the asymmetric induction can be influenced by factors such as the solvent, temperature, and the specific structure of the chiral ligand. acs.org

The use of chiral auxiliaries is another established method for controlling stereochemistry. yale.edunih.govmasterorganicchemistry.comresearchgate.netwikipedia.orgnih.gov A chiral auxiliary can be temporarily attached to one of the starting materials, directing the stereochemical course of the reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

Impact of Structural Variations on Synthetic Accessibility and Reactivity

The synthetic accessibility and reactivity of this compound and its analogues are intrinsically linked to their structural features. The nature and position of the substituents on the aromatic rings can significantly influence the feasibility and outcome of synthetic transformations.

The synthesis of unsymmetrical benzhydrols like the title compound can generally be achieved through two primary routes: the Grignard reaction between an aryl magnesium halide and an aromatic aldehyde, or the reduction of the corresponding benzophenone.

In the Grignard approach, the synthesis of this compound could involve the reaction of 3-fluorophenylmagnesium bromide with 3,4-dimethoxybenzaldehyde, or 3,4-dimethoxyphenylmagnesium bromide with 3-fluorobenzaldehyde. The reactivity of the Grignard reagent and the aldehyde is influenced by the electronic nature of their substituents. The electron-withdrawing fluorine atom can affect the formation and reactivity of the Grignard reagent, while the electron-donating methoxy groups on the aldehyde can influence its susceptibility to nucleophilic attack.

The reduction of 3-Fluoro-3',4'-dimethoxybenzophenone is another viable route. The reactivity of the ketone towards reduction is also modulated by the substituents. Electron-donating groups generally stabilize the carbocation-like transition state, potentially facilitating reactions that proceed through such intermediates. yale.edu Conversely, electron-withdrawing groups can retard such reactions. yale.edu

The following table provides a hypothetical overview of how structural variations might impact the yield of a generic benzhydrol synthesis, based on general principles of organic chemistry.

Table 1: Predicted Impact of Aromatic Substituents on the Synthetic Yield of Benzhydrol Derivatives

| Substituent on Ring 1 | Substituent on Ring 2 | Predicted Yield | Rationale |

|---|---|---|---|

| 3-Fluoro | 3',4'-Dimethoxy | Moderate to High | The electron-withdrawing fluorine may slightly hinder Grignard formation but the electron-donating methoxy groups on the aldehyde enhance its reactivity. |

| 4-Nitro | 4'-Methoxy | Moderate | The strongly deactivating nitro group can make Grignard formation challenging. |

| 4-Methyl | 4'-Chloro | High | Electron-donating methyl group facilitates Grignard formation, and the chloro-substituted aldehyde is sufficiently reactive. |

| Unsubstituted | Unsubstituted | High | A standard, well-established reaction. |

Comparative Analysis of Fluorine Position and Dimethoxy Substitution Effects

The specific placement of the fluorine atom and the dimethoxy groups in this compound has a profound impact on its properties compared to other structural isomers.

Dimethoxy Substitution: The 3',4'-dimethoxy substitution pattern is a classic example of activating groups that are ortho and para directing in electrophilic aromatic substitution. This substitution pattern significantly increases the electron density of the aromatic ring, making it more susceptible to oxidation and electrophilic attack compared to an unsubstituted or a fluorine-substituted ring. The positions of the methoxy groups also influence the steric environment around the benzylic carbon. Isomers with methoxy groups at different positions, such as 2',5'-dimethoxy, would exhibit different steric hindrance and electronic effects, leading to altered reactivity and physical properties.

A comparative analysis with related benzhydrols highlights these effects. For instance, a benzhydrol with a fluorine at the 4-position and methoxy groups at the 2' and 5' positions would have a different charge distribution and steric profile, likely affecting its binding affinity to biological targets and its reactivity in chemical transformations. The interplay between the electron-withdrawing nature of the fluorine and the electron-donating nature of the dimethoxy groups creates a unique electronic environment that is absent in symmetrically substituted benzhydrols.

Advanced Applications in Chemical Research and Development

Role as Versatile Building Blocks in Organic Synthesis

Benzhydrols, or diphenylmethanols, are well-established as versatile intermediates in organic synthesis. The presence of a hydroxyl group attached to a diphenylmethyl framework allows for a variety of chemical transformations.

In theory, 3-Fluoro-3',4'-dimethoxybenzhydrol could serve as a precursor to more complex molecular architectures. The hydroxyl group can be a handle for introducing other functionalities or for constructing larger molecular frameworks through reactions such as etherification, esterification, or substitution. The fluorine and dimethoxy groups on the phenyl rings would modulate the reactivity and properties of any resulting larger molecules. For instance, the fluorine atom can influence the electronic nature of the aromatic ring and participate in specific interactions, while the dimethoxy groups can direct further electrophilic aromatic substitution reactions.

The benzhydryl group is sometimes employed as a protecting group for various functional groups, including thiols, amines, and carboxylic acids. While less common than the trityl (triphenylmethyl) group, the benzhydryl group offers a different level of stability and cleavage conditions. The specific substitution pattern of this compound could, in principle, be exploited to fine-tune the properties of a benzhydryl-based protecting group, although no such application has been reported.

Potential in Materials Science Research

Fluorinated organic molecules are of significant interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. The incorporation of a fluorine atom into the benzhydrol structure could impart desirable properties to polymers or other materials derived from it. The dimethoxy groups could also influence the solubility and processing characteristics of such materials. However, without experimental data, its utility in this field remains speculative.

Exploration in Medicinal Chemistry Lead Optimization

The benzhydrol scaffold is a common motif in many biologically active compounds. The substitution pattern of this compound suggests it could be a candidate for medicinal chemistry research, although no such studies have been published.

In drug discovery, chemists systematically modify a lead compound to understand how changes in its structure affect its biological activity. This process is known as generating a structure-activity relationship (SAR). A compound like this compound could theoretically be used as a scaffold to build a library of related compounds for SAR studies. For example, the positions of the fluoro and dimethoxy groups could be varied, or they could be replaced with other substituents to probe their impact on a hypothetical biological target. The fluorine atom, in particular, is often introduced to improve metabolic stability, binding affinity, or pharmacokinetic properties of drug candidates. nih.govnih.gov

Chemical probes are essential tools for studying biological processes. These are typically small molecules designed to interact with a specific protein or enzyme. While this compound itself is not a known biochemical probe, its structure contains elements that could be incorporated into one. The fluorinated phenyl ring, for instance, could be useful for ¹⁹F NMR studies, a technique used to monitor the interaction of a probe with its biological target.

Use in Photochemistry and Photocatalysis Research

Currently, there are no available research findings or established data on the application of this compound in photochemistry and photocatalysis. The absence of information in this specific area prevents a detailed discussion of its potential roles, reaction mechanisms, or performance metrics in such applications.

Further research would be necessary to elucidate the photochemical properties of this compound, including its absorption spectrum, excited state lifetimes, and quantum yields for various photochemical processes. Such fundamental studies would be the first step in determining its viability for applications in areas such as organic synthesis, environmental remediation, or solar energy conversion.

Data on Photochemical and Photocatalytic Applications:

| Research Area | Findings |

| Photochemistry | No data available |

| Photocatalysis | No data available |

The table above starkly illustrates the current void in research concerning the photochemical and photocatalytic applications of this compound.

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Routes for Benzhydrols

The chemical industry's increasing focus on sustainable development has spurred significant research into green chemistry, aiming to design processes that minimize hazardous substances and environmental impact. chemistryjournals.net For the synthesis of benzhydrols, including 3-Fluoro-3',4'-dimethoxybenzhydrol, future research will likely pivot from traditional methods to more environmentally benign alternatives.

Key areas of development include:

Alternative Solvents and Reaction Media: Traditional syntheses of benzhydrols often rely on volatile organic solvents. Green chemistry promotes the use of safer alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Research efforts will focus on adapting known reactions, such as the reduction of the corresponding benzophenone (B1666685) or Grignard additions, to these greener solvent systems.

Catalytic and Biocatalytic Methods: The development of highly efficient and selective catalysts is a cornerstone of green chemistry. For benzhydrol synthesis, this includes new catalytic hydrogenation processes that replace stoichiometric metal hydride reagents, thereby improving atom economy and reducing waste. nih.gov Furthermore, biocatalysis, using enzymes or whole organisms, offers a promising route to chiral benzhydrols with high enantioselectivity under mild conditions, a critical aspect for pharmaceutical applications.

Renewable Feedstocks: A long-term goal is to move away from petrochemical feedstocks. aiche.org Research into the conversion of lignocellulosic biomass into aromatic platform chemicals could eventually provide a renewable starting point for the synthesis of the substituted aromatic rings required for this compound. aiche.org

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. chemistryjournals.net

The principles of green chemistry provide a framework for creating more sustainable chemical processes by preventing waste, maximizing atom economy, and utilizing safer chemicals and reaction conditions. chemistryjournals.netnih.gov

Application of Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing chemical synthesis from the laboratory to industrial production. researchgate.netnih.gov This technology offers substantial advantages over traditional batch processing for the synthesis of this compound and other fine chemicals.

Advantages and applications include:

Enhanced Safety and Control: Continuous flow reactors, particularly microreactors, offer superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. azolifesciences.com This enables the safe use of highly reactive reagents and the execution of reactions under conditions that would be hazardous in a large-scale batch reactor. nih.govazolifesciences.com

Scalability and Reproducibility: Scaling up a reaction in a flow system involves running the process for a longer duration or using multiple reactors in parallel, which is often more straightforward and reliable than transitioning a batch process to a larger vessel. nih.gov This seamless scalability bridges the gap between laboratory discovery and industrial production. nih.gov

Process Intensification: Flow chemistry allows for the integration of multiple reaction and purification steps into a single, automated system. researchgate.net A multi-step synthesis of this compound could be "telescoped," where the crude product from one step is directly fed into the next, minimizing manual handling and potential for contamination. researchgate.net

Access to Novel Reaction Conditions: The unique environment within microreactors can enable transformations that are difficult to achieve in batch, such as super-heating solvents above their boiling points to accelerate reaction rates. rsc.org

The shift from batch to continuous manufacturing is a significant trend, particularly in the pharmaceutical industry, due to improved efficiency, safety, and product consistency. nih.govazolifesciences.com

Advanced Characterization Techniques for In-situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) and real-time monitoring are becoming indispensable tools.

For the synthesis of this compound, these techniques can provide unprecedented insight:

Flow NMR and FTIR Spectroscopy: Integrating NMR and Fourier Transform Infrared (FTIR) spectrometers directly into a flow reactor setup allows for the continuous analysis of the reaction mixture as it evolves. researchgate.net Attenuated Total Reflectance (ATR)-FTIR is particularly powerful for monitoring the concentration of reactants, products, and key intermediates in real-time, providing kinetic data that is crucial for process optimization. researchgate.netrsc.org

Spatiotemporal Resolution: Custom-designed microfluidic reactors integrated with single-bounce ATR accessories can provide spatially and temporally resolved information about a chemical reaction. rsc.org This allows researchers to visualize concentration gradients and understand reaction dynamics at a micro-level. rsc.org

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with flow chemistry is a powerful combination for real-time reaction monitoring, high-throughput screening of reaction conditions, and the detection of short-lived intermediates. researchgate.net

These in-situ analytical methods are critical for rapidly determining optimal reaction conditions, elucidating complex reaction mechanisms, and ensuring process stability in continuous manufacturing. researchgate.netresearchgate.net

| Technique | Information Provided | Advantages for Benzhydrol Synthesis |

| In-situ ATR-FTIR | Real-time concentration of functional groups (e.g., C=O, O-H), reaction kinetics. researchgate.net | Allows for precise determination of reaction endpoints for the reduction of the benzophenone precursor; helps optimize catalyst loading and temperature. |

| Flow NMR | Quantitative analysis of reactants, products, and stable intermediates; structural elucidation. researchgate.net | Provides detailed mechanistic insights and accurate yield calculations without the need for offline sampling and workup. |

| Online ESI-MS | Detection of reaction intermediates and byproducts, high-throughput screening of conditions. researchgate.net | Facilitates rapid optimization of reaction parameters (temperature, residence time) and identification of potential side reactions. |

| Raman Spectroscopy | Complementary vibrational information to FTIR, often better in aqueous media. researchgate.net | Useful for monitoring reactions in green solvents like water; can provide structural information on catalysts and intermediates. |

Interdisciplinary Research with Computational Chemistry and Materials Science

The convergence of synthetic chemistry with computational modeling and materials science is accelerating the discovery and development of new molecules and materials. drexel.edu This interdisciplinary approach holds significant promise for advancing the study of this compound.

Computational Chemistry: Quantum mechanical and molecular mechanics modeling can be used to predict the properties of benzhydrol derivatives, understand reaction mechanisms at an atomic level, and design more efficient synthetic routes. youtube.com For example, computational tools can help predict the reactivity of different substituted benzophenones or guide the design of enantioselective catalysts by modeling the transition states of the reaction. youtube.com This "discovery-by-design" approach can reduce the time and cost associated with experimental trial-and-error. drexel.edu

Materials Science: The intersection with materials science can be explored in several ways. Firstly, in the development of novel catalytic materials, such as heterogeneous catalysts immobilized on solid supports, which simplify purification and improve the sustainability of the synthesis. stevens.edu Secondly, this compound itself, or polymers derived from it, could be investigated for specific material properties. The fields of polymer synthesis and functional materials are constantly seeking new building blocks to create materials with tailored optical, electronic, or mechanical properties. stevens.edusheffield.ac.uk

By combining the vast databases and predictive power of computational science with the synthetic and characterization expertise of materials science, researchers can create new pathways for both the synthesis and application of complex organic molecules like this compound. drexel.edullnl.gov

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-3',4'-dimethoxybenzhydrol, and how can intermediates be optimized?

A practical approach involves starting with fluorinated aromatic precursors. For example, 3-fluoro-4-methoxybenzoic acid derivatives (CAS 3926-62-3, as in ) can undergo methoxylation and reduction steps. Key intermediates like 4-fluoro-3',4'-dimethoxybenzaldehyde (CAS 844856-32-2, ) may be synthesized via Friedel-Crafts alkylation or Ullmann coupling, followed by sodium borohydride reduction to yield the benzhydrol structure. Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to avoid over-reduction or demethylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy and fluorine positions) and hydrogen bonding interactions.

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95% recommended for biological assays).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out halogen loss during ionization .

Q. What solvent systems are optimal for recrystallizing this compound?

A mixed solvent system of ethyl acetate and hexane (1:3 v/v) is effective. The compound’s solubility decreases significantly at low temperatures (0–4°C), enabling high-purity crystalline yields. Ensure solvents are anhydrous to prevent hydrolysis of methoxy groups .

Advanced Research Questions

Q. How do electronic effects from fluorine and methoxy substituents influence the stability and reactivity of benzhydrol derivatives?

Fluorine’s electron-withdrawing nature increases the electrophilicity of the benzhydrol’s hydroxyl group, while methoxy substituents donate electron density via resonance, stabilizing intermediates. Computational studies (DFT) on analogous compounds (e.g., 3-fluoro-4-methoxybenzoic acid, ) show that fluorine enhances hydrogen-bond acceptor capacity, potentially affecting catalytic interactions in downstream reactions .

Q. What strategies resolve contradictions in reported catalytic activity data for fluorinated benzhydrol derivatives?

Contradictions often arise from variations in:

- Catalyst preparation : Metal impurities (e.g., Pd in cross-coupling reactions) can skew results. Use ICP-MS to verify catalyst purity.

- Reaction conditions : Moisture-sensitive reactions require strict inert atmospheres (argon/nitrogen).

Replicate experiments using standardized protocols from peer-reviewed studies (e.g., ’s methods for fluorinated benzoic acids) and employ statistical tools (e.g., ANOVA) to validate reproducibility .

Q. How can researchers design experiments to probe the biological activity of this compound?

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Mechanistic studies : Use fluorescence quenching to assess interactions with DNA or proteins (e.g., human serum albumin).

- Toxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK293) to evaluate cytotoxicity thresholds. Reference methodologies from fluorinated phenolic compounds () .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Key challenges include:

- Byproduct formation : Competing methoxy group migration during alkylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Purification bottlenecks : Use flash chromatography with gradient elution (5–20% ethyl acetate in hexane) to separate regioisomers.

Scale-up protocols for similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid, ) recommend iterative optimization of stoichiometry and catalyst recycling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for fluorinated benzhydrols?

- Solvent effects : Compare shifts in deuterated DMSO vs. CDCl; fluorine’s deshielding effect is solvent-dependent.

- pH sensitivity : Protonation of hydroxyl groups in acidic conditions alters electronic environments. Standardize pH (neutral) during data acquisition.

Cross-reference with databases like PubChem () and replicate measurements using high-field instruments (≥500 MHz) .

Key Precursors and Derivatives (Table)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.